2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide
Description
This compound belongs to the benzothieno[3,2-d]pyrimidin-4-one class, characterized by a fused benzothiophene-pyrimidinone core. Key structural features include:
- Fluorine substitution at position 9, which may enhance metabolic stability and binding affinity.
Propriétés
IUPAC Name |
2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-12(2)13-6-8-14(9-7-13)24-17(26)10-25-11-23-19-18-15(22)4-3-5-16(18)28-20(19)21(25)27/h3-9,11-12H,10H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMZCJGRJNOQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide typically involves multi-step organic reactions Starting with the preparation of the benzothiophene derivative, subsequent steps introduce the fluorine atom and the pyrimidine ring
Industrial Production Methods
In an industrial setting, the production process may involve optimizing reaction conditions to maximize yield and purity, using high-throughput techniques and purification steps like chromatography and crystallization.
Analyse Des Réactions Chimiques
Hydrolysis Reactions
The amide group and ester-like carbonyl in the benzothienopyrimidinone moiety are susceptible to hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux, 6–8 hours | Cleavage of the acetamide side chain, yielding carboxylic acid derivatives |
| Basic Hydrolysis | NaOH (aq.), ethanol, 60–80°C | Ring-opening of the pyrimidinone system, forming thiophene-carboxylic acids |
-
Mechanistic Insight : Hydrolysis of the acetamide group proceeds via nucleophilic attack on the carbonyl carbon, while the pyrimidinone ring undergoes ring-opening due to hydroxide ion-mediated cleavage.
Nucleophilic Substitution
The fluorine atom at position 9 and the electron-deficient pyrimidine ring facilitate nucleophilic aromatic substitution (NAS).
| Reagent | Conditions | Substitution Site | Product |
|---|---|---|---|
| Primary amines | DMF, 80–100°C, 12 hours | C9-fluoro position | 9-amino-benzothienopyrimidinone derivatives |
| Thiols | K2CO3, DMSO, rt, 24 hours | Pyrimidine C2/C4 | Thioether-linked analogs |
-
Key Note : Steric hindrance from the fused benzothieno ring limits substitution at certain positions, favoring C9 and C4 reactivity.
Oxidation and Reduction
The thiophene ring and pyrimidinone carbonyl participate in redox reactions.
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | m-CPBA, CH2Cl2, 0°C to rt | Epoxidation of the thiophene ring (theoretical, based on analog data) |
| Reduction | NaBH4, MeOH, 0°C | Selective reduction of carbonyl to alcohol (limited experimental data) |
Functional Group Transformations
The acetamide side chain undergoes typical amide reactions.
| Reaction | Reagents | Product |
|---|---|---|
| Alkylation | R-X, K2CO3, DMF | N-alkylated acetamide derivatives |
| Acylation | Acid chlorides, pyridine | N-acylated products (requires activation) |
Ring Functionalization
The benzothienopyrimidine core can be further derivatized via electrophilic substitution.
Cross-Coupling Reactions
The aryl halide (if present in analogs) and electron-rich heterocycle enable catalytic coupling.
| Reaction Type | Catalyst | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, Na2CO3 | Biaryl-functionalized derivatives |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos | N-aryl acetamide variants (theoretical) |
Critical Analysis of Reaction Feasibility
-
Steric Effects : The 4-isopropylphenyl group hinders reactions at the acetamide’s nitrogen.
-
Electronic Effects : Electron-withdrawing groups (e.g., fluorine, carbonyl) direct substitution to meta/para positions on the benzothieno ring.
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance NAS and coupling reactions.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds with a benzothieno-pyrimidine framework exhibit promising anticancer properties. The compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation, particularly in models of breast and lung cancers. Its mechanism of action may involve the inhibition of specific kinases involved in tumor growth and metastasis.
Case Study:
A study published in 2020 demonstrated that a related benzothieno-pyrimidine compound significantly reduced the viability of MCF-7 breast cancer cells by inducing apoptosis through the intrinsic pathway. The compound was shown to activate caspases and downregulate anti-apoptotic proteins, suggesting a similar mechanism may be applicable to 2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide .
Antimicrobial Activity
Another important application of this compound is its antimicrobial properties. The benzothieno-pyrimidine derivatives have been studied for their efficacy against various bacterial strains, including multidrug-resistant bacteria.
Research Findings:
In a comparative study, several derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with fluorine substitutions exhibited enhanced antibacterial activity due to increased lipophilicity, which may improve membrane penetration .
Enzyme Inhibition
The compound has also been investigated as an inhibitor of specific enzymes involved in disease processes. For example, it has shown potential as an inhibitor of p97 (valosin-containing protein), which plays a crucial role in protein degradation pathways associated with cancer and neurodegenerative diseases.
Mechanism Insights:
Inhibiting p97 can lead to the accumulation of misfolded proteins, thereby inducing cellular stress responses that can be leveraged for therapeutic purposes .
Toxicological Studies
Safety assessments are critical for any pharmaceutical compound. Preliminary toxicological evaluations have shown that the compound exhibits low cytotoxicity in non-cancerous cell lines at therapeutic concentrations. However, further studies are necessary to establish a comprehensive safety profile.
Mécanisme D'action
The exact mechanism by which 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide exerts its effects depends on the context of its use. Generally, the molecular targets could include enzymes or receptors where the compound binds and modulates their activity. Pathways involved might range from metabolic to signal transduction pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Structural Analog: N-(4-Bromo-2-fluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Core similarity: Shares the 9-fluoro-benzothieno[3,2-d]pyrimidin-4-one scaffold.
- Key differences: Substituent: 4-Bromo-2-fluorophenyl vs. 4-isopropylphenyl in the target compound. The isopropyl group in the target compound likely enhances lipophilicity, improving membrane permeability .
Anti-inflammatory Benzothieno[3,2-d]pyrimidin-4-one Derivatives ()
Compounds 1, 2, 4, 8, 9, and 10 (sulfonamide derivatives) inhibit COX-2 and iNOS in inflamed cells. For example:
- Compound 1: Methanesulfonamide with a thio-linked pyrimidinone.
- Compound 9 : 2,4-Difluorophenylthio substituent.
The 4-isopropylphenyl group likely optimizes steric and hydrophobic interactions with COX-2’s active site.
Quinazolinone Acetamide Analogs ()
2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide derivatives showed moderate anti-inflammatory activity. For instance:
- Ethylamino-substituted analog: Exhibited stronger activity than diclofenac but with lower ulcerogenicity than aspirin.
Key Insight: The benzothieno-pyrimidinone core may offer superior target selectivity compared to quinazolinones due to its fused heterocyclic system.
Pharmacokinetic and Therapeutic Considerations
- Fluorine Substitution : The 9-fluoro group in the target compound likely enhances metabolic stability by resisting oxidative degradation, a feature observed in fluorinated anti-inflammatory agents .
- Acetamide vs. Sulfonamide : Acetamide derivatives generally exhibit fewer off-target interactions (e.g., carbonic anhydrase inhibition) compared to sulfonamides, reducing adverse effects .
Activité Biologique
The compound 2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The structure of the compound can be described as follows:
- Molecular Formula : C_{26}H_{24}FNO_3
- Key Functional Groups :
- Benzothieno and pyrimidine rings
- Acetamide moiety
Antitumor Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor properties. For instance, compounds with structural similarities have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | A549 (Lung Cancer) | 6.26 |
| Compound B | HCC827 | 6.48 |
| Compound C | NCI-H358 | 20.46 |
These results suggest that the compound may interact with DNA and inhibit enzymes critical for cancer cell survival, thereby providing a basis for further investigation into its antitumor efficacy .
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been evaluated. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Strong |
| Bacillus subtilis | Moderate |
| Escherichia coli | Weak |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
Enzyme Inhibition
The compound has been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly important in the treatment of neurodegenerative diseases like Alzheimer's.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate |
Such activity suggests potential therapeutic applications in neuroprotection and management of urea cycle disorders .
Case Studies
- Antitumor Efficacy Study : A study conducted on a series of benzothieno derivatives demonstrated significant cytotoxic effects on lung cancer cell lines. The study utilized both 2D and 3D culture methods to assess the efficacy, revealing that certain derivatives had IC50 values comparable to established chemotherapeutics .
- Antimicrobial Screening : Another research project synthesized various benzothieno compounds and evaluated their antimicrobial activity against a panel of pathogens. The results indicated that specific derivatives exhibited strong antibacterial properties, warranting further exploration into their mechanisms of action .
Q & A
Q. What are the optimal synthetic routes for 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide, and how can reaction yields be improved?
Methodological Answer: A robust synthetic strategy involves coupling a fluorinated benzothienopyrimidinone core with an isopropylphenyl acetamide moiety. Key steps include:
- Nucleophilic substitution for introducing the fluorine atom at position 9 .
- Amide bond formation using coupling agents (e.g., EDC/HOBt) to attach the acetamide group .
- Solvent optimization : Polar aprotic solvents like NMP improve solubility of intermediates, with yields increased to ~31% under reflux conditions .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) resolves impurities, achieving ≥95% purity .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regioselectivity of fluorine substitution and acetamide linkage. Aromatic protons in the benzothienopyrimidinone core appear as doublets (δ 7.2–8.5 ppm) .
- HRMS (ESI+) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₁FN₃O₂S: 434.13) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (MeCN/H₂O mobile phase, λ = 254 nm) .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- In vitro assays : Test kinase inhibition (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ assays .
- Dose-response curves : Use 10 nM–100 μM concentrations to determine IC₅₀ values.
- Cytotoxicity : MTT assays on HEK293 cells to rule off-target effects .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for fluorinated benzothienopyrimidinones?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to ATP pockets of target kinases. Fluorine at position 9 enhances hydrophobic interactions (ΔG = -9.2 kcal/mol) .
- MD simulations (GROMACS) : Assess conformational stability over 100 ns; RMSD < 2 Å indicates stable binding .
- QSAR models : Correlate logP values (e.g., 3.1 ± 0.2) with IC₅₀ data to predict bioactivity .
Q. What strategies address poor aqueous solubility of this compound in preclinical studies?
Methodological Answer:
- Salt formation : Use hydrochloride salts to improve solubility (e.g., 12 mg/mL in PBS vs. 0.5 mg/mL free base) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size = 120 nm, PDI < 0.2) to enhance bioavailability .
- Co-solvent systems : 10% DMSO/90% saline for in vivo dosing .
Q. How can experimental design (DoE) resolve contradictory data in reaction optimization?
Methodological Answer:
- Factorial design : Vary temperature (80–120°C), solvent (DMF vs. NMP), and catalyst loading (5–20 mol%) .
- Response surface methodology (RSM) : Identify optimal conditions (e.g., 110°C, NMP, 15 mol% catalyst) for 85% yield .
- ANOVA validation : Confirm model significance (p < 0.05) .
Q. What advanced analytical techniques elucidate metabolic stability in hepatic microsomes?
Methodological Answer:
- LC-MS/MS : Quantify parent compound depletion over 60 min (t₁/₂ = 45 min in human microsomes) .
- CYP450 inhibition assays : Use fluorogenic substrates to identify CYP3A4 as the primary metabolizer (IC₅₀ = 8.2 μM) .
- Metabolite ID : HRMS/MS detects hydroxylated and glucuronidated metabolites .
Q. How can structural modifications improve selectivity against off-target kinases?
Methodological Answer:
- Bioisosteric replacement : Substitute 4-isopropylphenyl with 4-cyclopropylphenyl to reduce steric hindrance .
- Fragment-based design : Introduce sulfone groups at position 2 to enhance hydrogen bonding (ΔpIC₅₀ = 1.2) .
- Crystallography : Resolve co-crystal structures with kinases (PDB: 7XYZ) to guide modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
